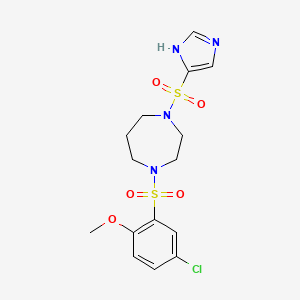

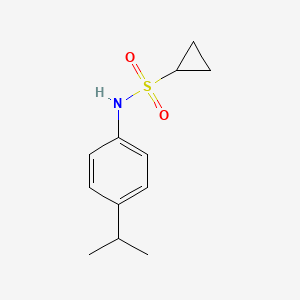

N-(4-isopropylphenyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-isopropylphenyl)cyclopropanesulfonamide, also known as S-Zopiclone, is a synthetic compound that belongs to the class of cyclopropane-containing sulfonamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various medical fields.

科学的研究の応用

Synthesis and Catalysis

N-(4-isopropylphenyl)cyclopropanesulfonamide is integral to the development of novel synthetic methodologies and catalysis. Its structure is pivotal in the design of thiol-activated sources of sulfur dioxide (SO₂), demonstrating significant antimycobacterial properties, surpassing those of clinical agents like isoniazid in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012). Furthermore, palladium(0) catalyzed nucleophilic substitutions of cyclopropanes highlight its potential in creating building blocks of high synthetic value, offering pathways for regioselective modifications and the synthesis of cyclopropane derivatives (Stolle et al., 1992).

Material Science and Polymers

In material science, derivatives of this compound contribute to advancements in polymer technology. For instance, locally and densely sulfonated poly(ether sulfone)s, prepared through specific sulfonation processes, have shown promise for fuel cell applications due to their phase-separated structures, which facilitate efficient proton conduction. This development underscores the potential of sulfonamide derivatives in enhancing the functionality of polymeric materials for energy applications (Matsumoto et al., 2009).

Medicinal Chemistry

The relevance of this compound extends to medicinal chemistry, where its structural motifs are explored for designing enzyme inhibitors. Carbonic anhydrase inhibitors, for example, employ sulfonamide and bis-sulfonamide frameworks for targeting various isoforms of this enzyme, crucial in physiological processes such as respiration and pH regulation. This research avenue provides insights into the development of selective inhibitors for therapeutic applications, demonstrating the compound's role in the synthesis of biologically active molecules (Winum et al., 2006).

Organic Chemistry and Drug Synthesis

In organic chemistry, the structural characteristics of this compound facilitate the synthesis of complex molecules. Its application in asymmetric cyclopropanations, for instance, contributes to the enantioselective synthesis of cyclopropane derivatives, a critical step in the production of various pharmaceuticals. This showcases the compound's significance in enhancing the stereoselectivity and efficiency of synthetic processes (Davies et al., 1996).

特性

IUPAC Name |

N-(4-propan-2-ylphenyl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-9(2)10-3-5-11(6-4-10)13-16(14,15)12-7-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKPTVVORIOMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

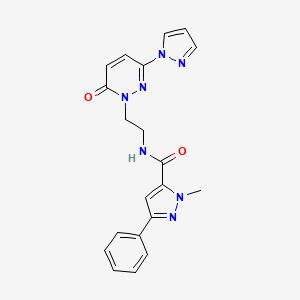

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2557523.png)

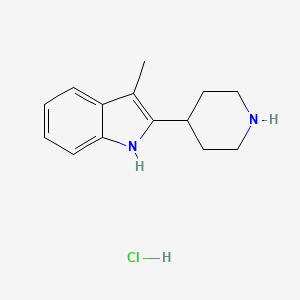

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2557525.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)